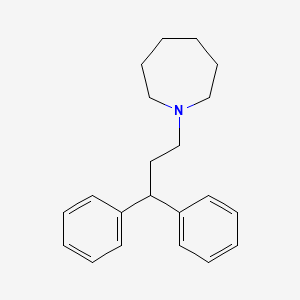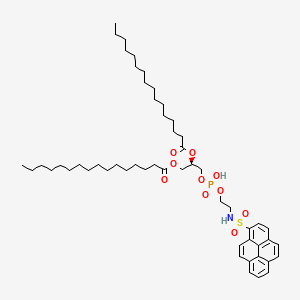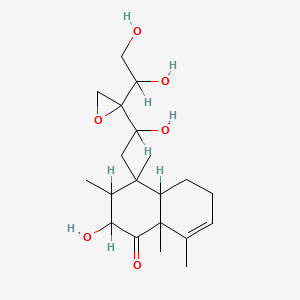
Prozapine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La prozapine peut être synthétisée chimiquement. La voie de synthèse implique la réaction de la diéthylamine et de l'époxypropane pour obtenir du 1-diéthylamino-2-propanol. Cet intermédiaire est ensuite mis à réagir avec du chlorure de sulfoxyde et du toluène pour obtenir du 1-diéthylamino-2-chloropropane. Enfin, le 1-diéthylamino-2-chloropropane est mis à réagir avec la phénothiazine pour obtenir de la this compound brute, qui est ensuite purifiée et salifiée avec de l'acide chlorhydrique pour obtenir du chlorhydrate de this compound .
Analyse Des Réactions Chimiques
La prozapine subit différents types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Elle peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : La this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé modèle pour étudier les mécanismes des agents antispasmodiques.
Biologie : La this compound est utilisée dans la recherche pour comprendre ses effets sur les systèmes biologiques, en particulier son activité anticholinergique.
Médecine : Elle a été étudiée pour ses effets thérapeutiques potentiels dans le traitement des troubles biliaires et gastro-intestinaux.
Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de médicaments antispasmodiques
Mécanisme d'action
La this compound exerce ses effets par une faible activité anticholinergique. Elle agit sur le système nerveux en bloquant l'action de l'acétylcholine, un neurotransmetteur impliqué dans les contractions musculaires. Cela entraîne une réduction des spasmes musculaires et procure un soulagement des troubles biliaires et gastro-intestinaux .
Applications De Recherche Scientifique
Prozapine has several scientific research applications, including:
Chemistry: It is used as a model compound in studying the mechanisms of antispasmodic agents.
Biology: this compound is used in research to understand its effects on biological systems, particularly its anticholinergic activity.
Medicine: It has been investigated for its potential therapeutic effects in treating biliary and gastrointestinal disorders.
Industry: This compound is used in the pharmaceutical industry for the development of antispasmodic drugs
Mécanisme D'action
Prozapine exerts its effects through weak anticholinergic activity. It acts on the nervous system by blocking the action of acetylcholine, a neurotransmitter involved in muscle contractions. This leads to a reduction in muscle spasms and provides relief in biliary and gastrointestinal disorders .
Comparaison Avec Des Composés Similaires
La prozapine est similaire à d'autres composés de type papavérine, tels que :
Papavérine : Un agent antispasmodique bien connu avec une activité anticholinergique plus forte que la this compound.
Imipramine : Un antidépresseur tricyclique qui présente des similitudes structurales avec la this compound mais possède des effets pharmacologiques différents.
Prométhazine : Un antihistaminique aux propriétés anticholinergiques, utilisé pour traiter les allergies et le mal des transports. La this compound est unique par sa combinaison spécifique de faible activité anticholinergique et son utilisation dans les troubles biliaires et gastro-intestinaux
Propriétés
Numéro CAS |
3426-08-2 |
|---|---|
Formule moléculaire |
C21H27N |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-(3,3-diphenylpropyl)azepane |
InChI |
InChI=1S/C21H27N/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |
Clé InChI |
QSEKJQWRMSJZDE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
3426-08-2 |
Numéros CAS associés |
13657-24-4 (hydrochloride) |
Synonymes |
1-(3,3-diphenylpropyl)hexamethyleneimine HCl of prozapine hexadiphene maleate of prozapine prozapine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)



![trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1201841.png)






![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)
